
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate, also known as BHMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an antibacterial and antifungal agent. In materials science, this compound has been investigated for its use as a polymerization initiator and crosslinking agent. This compound has also been studied for its potential use as a catalyst in various organic reactions.
作用機序
The mechanism of action of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate as an anti-cancer agent involves the induction of apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The mechanism of action of this compound as an antibacterial and antifungal agent involves the disruption of bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. This compound has also been shown to have antioxidant properties, which may contribute to its anti-cancer and antibacterial effects. This compound has been shown to have a low inhibitory effect on normal cells, indicating its potential selectivity towards cancer cells.
実験室実験の利点と制限
One advantage of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate is its potential selectivity towards cancer cells, which may reduce the toxicity associated with traditional chemotherapy. This compound also has potential applications in various fields, including medicine, materials science, and catalysis. One limitation of this compound is its low solubility in water, which may limit its use in certain applications.
将来の方向性
For (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate research include the development of more efficient synthesis methods, the investigation of its potential use as a polymerization initiator and crosslinking agent, and the exploration of its potential use as a catalyst in various organic reactions. This compound may also be studied for its potential use in combination with other anti-cancer agents to improve its efficacy. Additionally, the development of this compound derivatives may lead to compounds with improved solubility and selectivity towards specific cancer types.
合成法
The synthesis of (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl phenyl carbonate involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with benzoylhydrazine in the presence of a catalyst, followed by the reaction of the resulting hydrazone with phenyl chloroformate. The final product is obtained after purification and recrystallization.
特性
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-20-14-16(15-23-24-21(25)17-8-4-2-5-9-17)12-13-19(20)29-22(26)28-18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINVRNQXOBBUCY-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


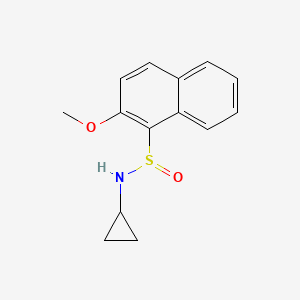
![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)
![3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2682900.png)
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/no-structure.png)
![Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2682903.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)
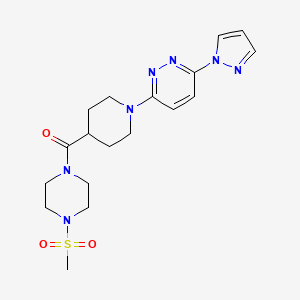
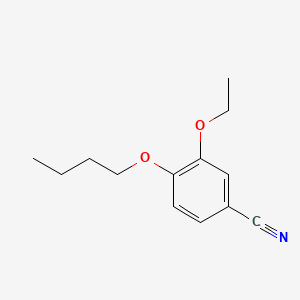
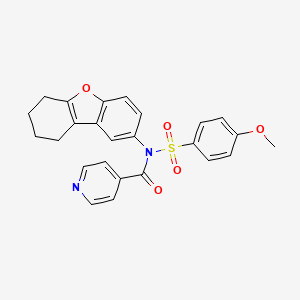
![3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682910.png)
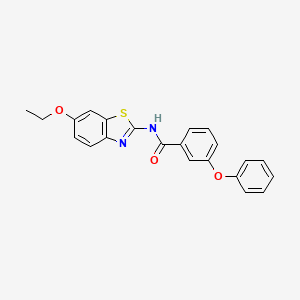
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)
![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)